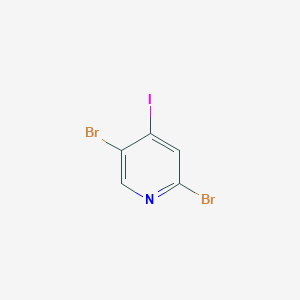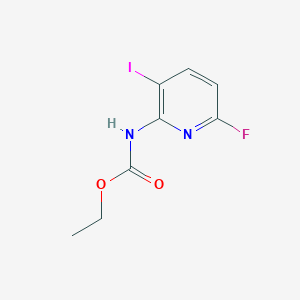
5-Bromo-3-(4-fluorophenoxy)picolinonitrile
概要
説明
“5-Bromo-3-(4-fluorophenoxy)picolinonitrile” is a chemical compound . Unfortunately, there is limited information available about this specific compound. It’s important to note that the compound’s properties and characteristics can be influenced by its molecular structure .
Synthesis Analysis
While there isn’t specific information available on the synthesis of “5-Bromo-3-(4-fluorophenoxy)picolinonitrile”, a related compound, 3-Hydroxy-4-Substituted Picolinonitriles, has been synthesized via gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles and subsequent N-O bond cleavage of isoxazolopyridines under mild reaction conditions in a stepwise and one-pot fashion .科学的研究の応用
Synthesis and Functionalization
5-Bromo-3-(4-fluorophenoxy)picolinonitrile, as a specific compound, does not have direct references in the literature. However, compounds with similar bromo, fluoro, and picolinonitrile groups have been explored for their synthetic versatility and potential applications in creating complex molecular architectures. For instance, the synthesis of 5-bromopyridyl-2-magnesium chloride, derived from 5-bromo-2-iodopyridine, showcases the utility of bromo-substituted pyridines in creating functionalized pyridine derivatives, which are crucial in medicinal chemistry, including the synthesis of potent anticancer agents like Lonafarnib (Song et al., 2004). Similarly, the synthesis of N,N'-Alkylated tetrahydroquinoxalines from 4-bromo-5-nitrophthalonitrile with secondary diamines highlights the reactivity of bromo-nitro compounds in forming complex heterocycles (Abramov et al., 2002).
Antioxidant and Biological Properties
Bromophenols and their derivatives, structurally related to 5-Bromo-3-(4-fluorophenoxy)picolinonitrile, have been studied for their radical scavenging and antioxidant activities. For example, new nitrogen-containing bromophenols from the marine red alga Rhodomela confervoides showed potent scavenging activity against DPPH radicals, suggesting their potential application as natural antioxidants in food and pharmaceutical fields (Li et al., 2012). Another study on the cellular antioxidant effect of bromophenols from the red algae Vertebrata lanosa demonstrated their potent activity in cellular assays, indicating their effectiveness in protecting cells from oxidative stress (Olsen et al., 2013).
Catalytic Applications
The catalytic reactivity of phenoxo-bridged homobinuclear copper(II) complexes with L-threonine Schiff bases, including those with bromo substituents, in hydrolyzing carboxylic acid esters, underscores the potential of bromo-substituted compounds in catalysis. These complexes exhibited significant catalytic activity, enhancing the hydrolysis rate of p-nitrophenyl picolinate, a model carboxylic acid ester (Jiang et al., 2015).
作用機序
将来の方向性
特性
IUPAC Name |
5-bromo-3-(4-fluorophenoxy)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrFN2O/c13-8-5-12(11(6-15)16-7-8)17-10-3-1-9(14)2-4-10/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGJDNYONVDRIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(N=CC(=C2)Br)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-(4-fluorophenoxy)picolinonitrile | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



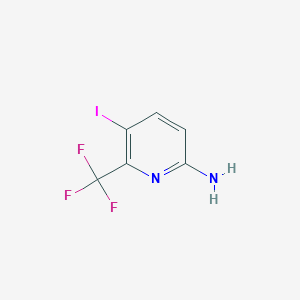
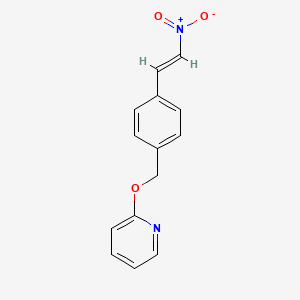
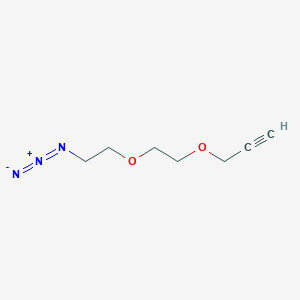

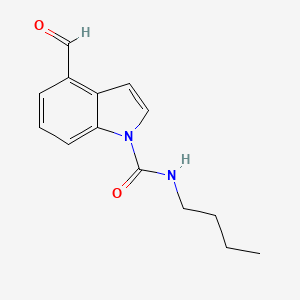

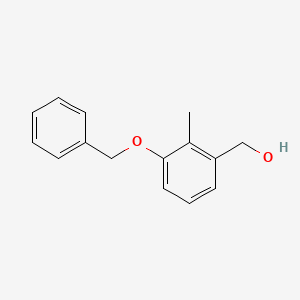
![Ethyl 2-amino-5-Boc-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylate](/img/structure/B1400598.png)

